molecular formula C13H15BrN2O4 B15303448 1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B15303448
M. Wt: 343.17 g/mol
InChI Key: REVLZZYWSNYFMB-UHFFFAOYSA-N
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Description

1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyethoxy group, and a diazinane-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the diazinane-2,4-dione core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-(2-methoxyethoxy)ethane: Shares the methoxyethoxy group but lacks the diazinane-2,4-dione core.

    2-bromoethyl methyl ether: Contains a bromine atom and ether linkage but differs in overall structure.

    1-[3-bromo-4-(2-methoxyethoxy)phenyl]ethanone: Similar aromatic structure but with a different functional group.

Uniqueness

1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its combination of a bromine atom, methoxyethoxy group, and diazinane-2,4-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H15BrN2O4

Molecular Weight

343.17 g/mol

IUPAC Name

1-[3-bromo-4-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H15BrN2O4/c1-19-6-7-20-11-3-2-9(8-10(11)14)16-5-4-12(17)15-13(16)18/h2-3,8H,4-7H2,1H3,(H,15,17,18)

InChI Key

REVLZZYWSNYFMB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br

Origin of Product

United States

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